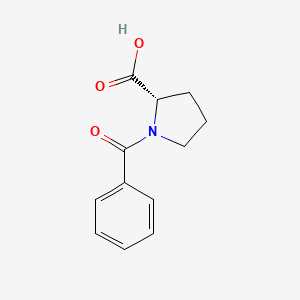

N-Benzoyl-L-proline

Vue d'ensemble

Description

N-Benzoyl-L-proline, also known as Benzoyl-L-proline or BLP, is a synthetic amino acid derivative that has gained significant attention in the field of organic chemistry and biochemistry. It is a white crystalline powder that is soluble in water and organic solvents. BLP is known for its diverse range of applications in different fields, including pharmaceuticals, agrochemicals, and material science.

Applications De Recherche Scientifique

Conformational Analysis

N-Benzoyl-L-proline has been studied for its conformational properties. Nishihara et al. (1975) conducted NMR and CD studies on various N-acyl-L-prolines, including benzoyl-L-proline. They discovered that N-acetyl-L-proline has two rotational isomers around the amide bond, S-trans and S-cis, even at room temperature. The population of S-trans conformer is predominant, except for certain derivatives like pivaloyl-L-proline, which consists only of the S-trans conformer. These isomers showed distinct CD peaks related to the n→π* transition of the amide group, indicating the structural diversity of these compounds (Nishihara et al., 1975).

Enzyme Inhibition Studies

In the realm of enzyme inhibition, this compound derivatives have shown significance. A study by McEvoy et al. (1983) synthesized a series of 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives, which were found to be potent angiotensin-converting enzyme (ACE) inhibitors. This research highlights the potential of this compound derivatives in developing antihypertensive agents, demonstrating their relevance in medicinal chemistry (McEvoy et al., 1983).

Polymer Chemistry

Kawasaki and Komai (1983) explored the polymerization of various acyl-hydroxy-L-prolines, including benzoyl-hydroxy-L-proline. They synthesized these compounds and performed polymerization, resulting in N-carboxylic acid anhydrides (NCAs). This research adds to the understanding of how the introduction of various acyl groups, such as benzoyl groups, affects the physicochemical characteristics of poly(hydroxy-L-proline)s, making it a significant contribution to polymer chemistry (Kawasaki & Komai, 1983).

Chiral Synthesis Applications

Nakamura et al. (2006) designed and synthesized novel alicyclic chiral C2-symmetric piperazines from L-proline, demonstrating an application in asymmetric acylation. They used benzoylation of meso-1,2-diols with these compounds, obtaining optically active monobenzoates with high enantioselectivity. This study illustrates the utility of L-proline derivatives in chiral synthesis, emphasizing their role in producing optically active compounds (Nakamura et al., 2006).

Mécanisme D'action

Target of Action

N-Benzoyl-L-proline, also known as 1-benzoyl-L-proline, is a complex organic compound. It’s known that proline derivatives can interact with various proteins and enzymes, influencing their function and activity .

Mode of Action

It’s known that proline derivatives can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or participating in enzymatic reactions . The specific interactions of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

For instance, proline metabolism is linked to the respiratory electron transport chain and can generate reactive oxygen species (ROS), which are involved in various signaling pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Analyse Biochimique

Biochemical Properties

N-Benzoyl-L-proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is involved in proline metabolism, which refers to the enzyme-catalyzed inter-conversion of L-proline and L-glutamate . The biosynthetic and catabolic arms of this process have distinct enzymes but share the common intermediate Δ1-pyrroline-5-carboxylate (P5C) and its hydrolysis product, L-glutamate-γ-semialdehyde (GSAL) .

Cellular Effects

It is known that proline metabolism, which this compound is involved in, features prominently in the unique metabolism of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in the context of proline metabolism, the cycling of proline and Δ1-pyrroline-5-carboxylate through the proline metabolic cycle impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .

Metabolic Pathways

This compound is involved in the metabolic pathway of proline metabolism . This pathway involves various enzymes and cofactors, and it can affect metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

(2S)-1-benzoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKQWFHJOBBAO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426281 | |

| Record name | N-Benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5874-58-8 | |

| Record name | 1-Benzoyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5874-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 164034 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

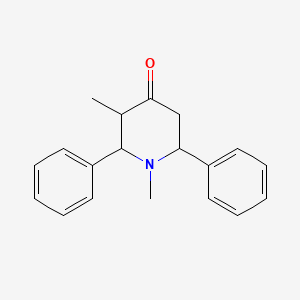

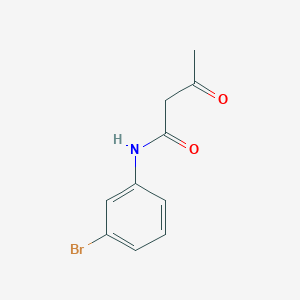

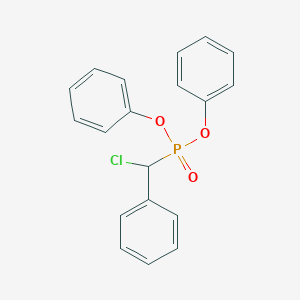

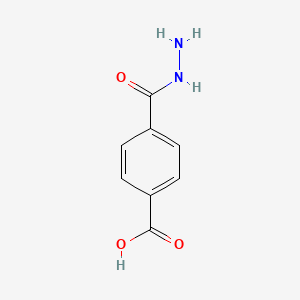

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that N-Benzoyl-L-proline-L-phenylalanine-L-arginine-p-nitroanilide is used as a substrate for a plasma kallikrein. What is the significance of observing its amidolysis in this context?

A1: this compound-L-phenylalanine-L-arginine-p-nitroanilide serves as a chromogenic substrate for enzymes like plasma kallikrein. [] Amidolysis of this compound by kallikrein releases p-nitroaniline, a colored product. Monitoring the appearance of this color allows researchers to measure the enzyme's activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)

![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)